(5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L427616-1EA is a chemical compound with the molecular formula C10H15N. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
SALOR-INT L427616-1EA is typically synthesized through the addition reaction of benzylamine. The specific method involves reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain SALOR-INT L427616-1EA .
Industrial Production Methods
In industrial settings, the production of SALOR-INT L427616-1EA follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L427616-1EA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halogens and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine and bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of SALOR-INT L427616-1EA, such as oxides, amines, and halogenated compounds .
Scientific Research Applications
SALOR-INT L427616-1EA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of SALOR-INT L427616-1EA involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to SALOR-INT L427616-1EA include:
- 4-Isopropylbenzylamine
- Benzylamine derivatives
- Isopropyl sulfonates
Uniqueness
SALOR-INT L427616-1EA stands out due to its unique combination of properties, such as its reactivity, stability, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Biological Activity
The compound (5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family and has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and comparison with similar compounds.
- Molecular Formula : C18H12BrN3OS
- Molecular Weight : 398.3 g/mol
- CAS Number : 606956-81-4
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been observed to inhibit enzymes involved in inflammatory pathways. This inhibition can lead to a reduction in inflammatory responses, making it a candidate for anti-inflammatory applications.
- Reactive Oxygen Species Generation : The compound can generate reactive oxygen species (ROS), which may induce apoptosis in cancer cells. This property positions it as a potential anticancer agent .
- Antimicrobial Activity : Similar compounds in the thiazolo-triazole class have shown significant antibacterial and antifungal properties. While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy against various pathogens .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Activity | Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of inflammatory enzymes | |
Anticancer | Induction of apoptosis in cancer cells | |
Antimicrobial | Potential against bacteria and fungi |
Case Studies and Research Findings
Research on related thiazolo[3,2-b][1,2,4]triazoles has provided insights into their biological activities:
- Study on Antibacterial Properties : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
- Cancer Research Applications : Another research highlighted that compounds with similar structures induced cell cycle arrest and apoptosis in cancer cell lines. The presence of bromine in the structure was noted to enhance cytotoxic effects compared to non-halogenated analogs .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Substituent | Biological Activity |
---|---|---|
(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)... | Chlorine | Moderate anticancer activity |
(5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)... | Fluorine | Enhanced stability; varied activity |
(5E)-5-(3-methylbenzylidene)-2-(4-methylphenyl)... | Methyl | Altered solubility; reduced reactivity |
These comparisons indicate that halogen substitutions significantly influence the biological activity and stability of these compounds.
Properties
CAS No. |
606956-81-4 |
---|---|
Molecular Formula |
C18H12BrN3OS |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12BrN3OS/c1-11-2-6-13(7-3-11)16-20-18-22(21-16)17(23)15(24-18)10-12-4-8-14(19)9-5-12/h2-10H,1H3/b15-10+ |
InChI Key |
MYUQNNXTJGRCPO-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)Br)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.